
2-Hydroxy-2-(pyridin-3-yl)acetic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-2-(pyridin-3-yl)acetic acid hydrochloride is a chemical compound with the molecular formula C7H7NO2·HCl. It is a derivative of pyridine and is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is often used in research due to its unique chemical properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-2-(pyridin-3-yl)acetic acid hydrochloride typically involves the reaction of 3-pyridinecarboxaldehyde with acetic acid in the presence of a cyanide source such as trimethylsilyl cyanide (TMSCN) in a water solution at low temperatures (0°C). This reaction yields 2-Hydroxy-2-(pyridin-3-yl)acetonitrile, which can then be hydrolyzed to form the desired acetic acid derivative.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, improved reaction conditions, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-Hydroxy-2-(pyridin-3-yl)acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
2-Hydroxy-2-(pyridin-3-yl)acetic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
作用機序
The mechanism of action of 2-Hydroxy-2-(pyridin-3-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. While detailed mechanisms are still under investigation, it is believed to exert its effects through binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or modulation of metabolic pathways.
類似化合物との比較
Similar Compounds
- 2-Hydroxy-2-(pyridin-2-yl)acetic acid hydrochloride
- 2-Hydroxy-2-(pyridin-4-yl)acetic acid hydrochloride
- 3-Pyridineacetic acid hydrochloride
Uniqueness
2-Hydroxy-2-(pyridin-3-yl)acetic acid hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for research and development.
特性
分子式 |
C7H8ClNO3 |
|---|---|
分子量 |
189.59 g/mol |
IUPAC名 |
2-hydroxy-2-pyridin-3-ylacetic acid;hydrochloride |
InChI |
InChI=1S/C7H7NO3.ClH/c9-6(7(10)11)5-2-1-3-8-4-5;/h1-4,6,9H,(H,10,11);1H |
InChIキー |
JLCMCAXGUIUVNG-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)C(C(=O)O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


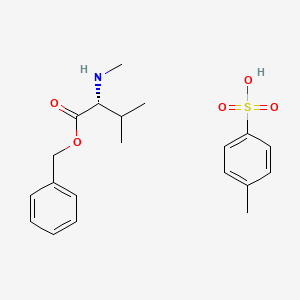
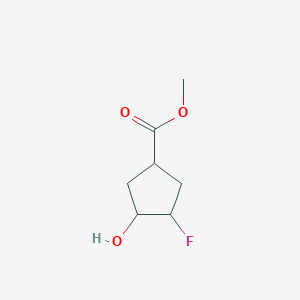
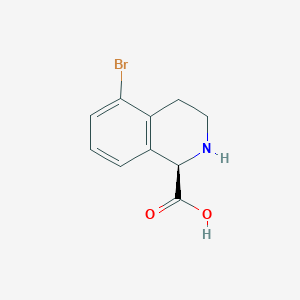

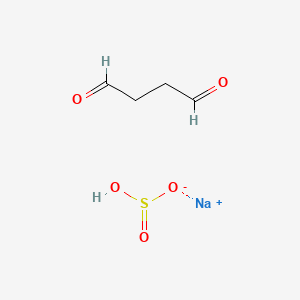
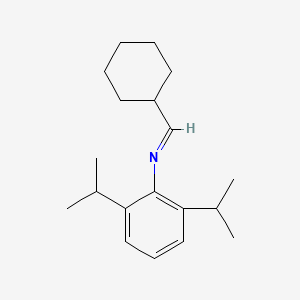
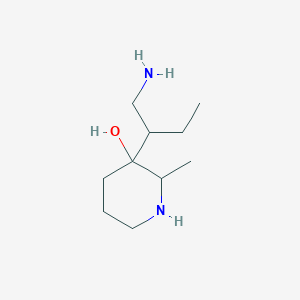
![N-[4,6-Bis(phenylsulfanyl)-1,3,5-triazin-2-yl]-4-chlorobenzene-1-sulfonamide](/img/structure/B13145935.png)
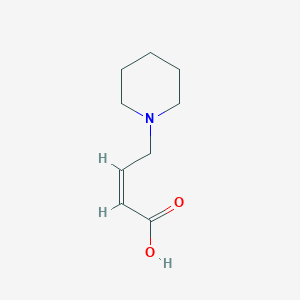

![Alanine,N-[[4-(2-methoxyphenoxy)phenyl]sulfonyl]-](/img/structure/B13145951.png)

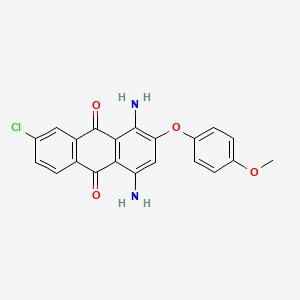
![2-Pyrrolidinecarbonitrile, 1-[2-[[trans-4-(4-morpholinylcarbonyl)cyclohexyl]amino]acetyl]-, (2S)-](/img/structure/B13145957.png)
